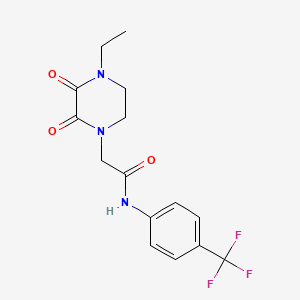

2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)acetamide, commonly known as ETAA, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. ETAA belongs to the class of N-substituted piperazine derivatives and has been found to possess various biochemical and physiological effects.

Scientific Research Applications

Antibacterial Activity

The synthesis and antibacterial activity of derivatives of 2-(4-ethyl-2,3-dioxopiperazin-1-yl) have been studied extensively. For instance, the synthesis of 7 beta-[D-2-(aryl)-2-[(4-ethyl-2,3-dioxopiperazin-1-yl) carbonylamino] acetamido]-7 alpha-formamidocephalosporins demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, including beta-lactamase-producing strains. The addition of phenyl and 3,4-dihydroxyphenyl groups enhanced activity against Gram-negative organisms, with certain analogues exhibiting exceptional activity against Pseudomonas aeruginosa (Branch et al., 1987).

Antioxidant, Analgesic, and Anti-inflammatory Properties

Research into the design and synthesis of related compounds has uncovered their potential as antioxidants, analgesics, and anti-inflammatory agents. For example, the synthesis of 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide showed noticeable DPPH radical scavenging activity, along with analgesic and anti-inflammatory activities comparable to standard drugs (Nayak et al., 2014).

Diagnostic and Therapeutic Agents

The compound has also been implicated in the development of diagnostic agents, particularly in positron emission tomography (PET) imaging. The radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, utilizes derivatives of 2-(4-ethyl-2,3-dioxopiperazin-1-yl). This development represents a significant step forward in neuroimaging, allowing for the visualization of neuroinflammation in vivo (Dollé et al., 2008).

Synthesis and Molecular Docking Analysis

The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound with structural similarities, has been explored for its anticancer activity. Molecular docking analyses have confirmed the potential of such derivatives in targeting specific cancer receptors, highlighting the broad applicability of the 2-(4-ethyl-2,3-dioxopiperazin-1-yl) scaffold in medicinal chemistry (Sharma et al., 2018).

properties

IUPAC Name |

2-(4-ethyl-2,3-dioxopiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F3N3O3/c1-2-20-7-8-21(14(24)13(20)23)9-12(22)19-11-5-3-10(4-6-11)15(16,17)18/h3-6H,2,7-9H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODILEUMYKBQEQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)CC(=O)NC2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2917297.png)

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2917298.png)

![4-(3-Chlorophenoxy)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2917299.png)

![N-[({2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}carbamoyl)amino]pyridine-3-carboxamide](/img/structure/B2917304.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2917312.png)

![3-Amino-N-[[1-(5-chloro-2,3-dihydro-1-benzofuran-2-carbonyl)piperidin-2-yl]methyl]propanamide;hydrochloride](/img/structure/B2917318.png)